molecular formula C7H13N3O B12356570 4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one

4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one

Cat. No.: B12356570
M. Wt: 155.20 g/mol
InChI Key: NLZCCJKSHAHZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one is a heterocyclic compound that contains a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one is unique due to its specific combination of functional groups and the pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(2-aminoethyl)-3-ethyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C7H13N3O/c1-2-6-5(3-4-8)7(11)10-9-6/h5H,2-4,8H2,1H3,(H,10,11)

InChI Key

NLZCCJKSHAHZNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNC(=O)C1CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.